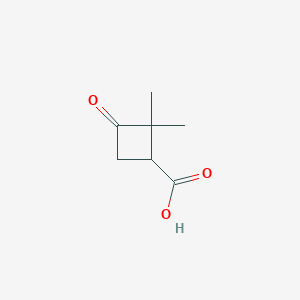

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-7(2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZMYBGVLXPPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298457 | |

| Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3183-43-5 | |

| Record name | 3183-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (CAS No. 3183-43-5) is a functionalized cyclobutane derivative with significant potential as a building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular scaffolds and protein degraders.[1] A thorough understanding of its physical properties is paramount for its effective handling, purification, reaction optimization, and formulation. This guide provides a comprehensive analysis of the key physicochemical and spectroscopic properties of this compound. We delve into both computed data and the standardized experimental methodologies required for its empirical validation, offering a framework for researchers to characterize this and similar molecules with high fidelity.

Molecular Identity and Core Physicochemical Parameters

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and properties. This compound is a chiral molecule possessing a strained four-membered ring, a ketone, a carboxylic acid, and a gem-dimethyl group. These features collectively dictate its physical behavior.

Table 1: Molecular Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | PubChem[2] |

| CAS Number | 3183-43-5 | PubChem[2], Boston Molecules[1] |

| Molecular Formula | C₇H₁₀O₃ | PubChem[2], Boston Molecules[1] |

| Molecular Weight | 142.15 g/mol | PubChem[2] |

| Appearance | Solid (predicted) | General chemical principles |

| XLogP3-AA | 0.1 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

Causality Insight: The low XLogP3 value of 0.1 suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and some non-polar organic solvents.[2] The presence of a carboxylic acid group (one hydrogen bond donor) and both ketone and carboxylic acid oxygens (three hydrogen bond acceptors) facilitates intermolecular interactions, which typically results in a solid state at room temperature and a higher melting point compared to non-polar analogs.[2]

Thermal and Solubility Profile

While specific experimental data for the melting and boiling points are not widely published, we can outline the standard methodologies for their determination and predict the expected behavior based on the molecular structure.

Melting Point and Thermal Stability

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range is expected.

-

Predicted Behavior: Due to its polarity and capacity for hydrogen bonding, a melting point exceeding 100°C is anticipated. The strained cyclobutane ring may influence its thermal stability, potentially leading to decomposition at elevated temperatures.

Solubility

The dual functionality of a hydrophilic carboxylic acid and a more lipophilic dimethylcyclobutanone core suggests a nuanced solubility profile.

-

Predicted Solubility: The compound is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and THF. Its solubility in water is likely limited but enhanced at higher pH due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is expected to have low solubility in non-polar solvents like hexanes.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of the compound. Below are the predicted spectral features based on its known structure.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | -COOH | > 10 ppm (broad singlet) | Acidic proton, highly deshielded. |

| -CH(COOH) | 3.0 - 3.5 ppm (triplet) | Methine proton alpha to carbonyl and gem-dimethyl group. | |

| -CH₂- | 2.8 - 3.2 ppm (doublet) | Methylene protons on the cyclobutane ring. | |

| -C(CH₃)₂ | 1.2 - 1.5 ppm (two singlets) | Diastereotopic methyl groups due to the adjacent chiral center. | |

| ¹³C NMR | -C=O (Acid) | 175 - 185 ppm | Carboxylic acid carbonyl carbon. |

| -C=O (Ketone) | > 200 ppm | Ketone carbonyl carbon, highly deshielded. | |

| -CH(COOH) | 45 - 55 ppm | Methine carbon. | |

| -C(CH₃)₂ | 40 - 50 ppm | Quaternary carbon. | |

| -CH₂- | 35 - 45 ppm | Methylene carbon. | |

| -C(CH₃)₂ | 20 - 30 ppm | Methyl carbons. | |

| IR Spectroscopy | O-H stretch (Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad band for hydrogen-bonded carboxylic acid. |

| C=O stretch (Acid) | 1700-1725 cm⁻¹ | Carbonyl of the carboxylic acid. |

| | C=O stretch (Ketone) | 1780-1800 cm⁻¹ | Strained cyclic ketone, frequency shifted higher than acyclic ketones.[3] |

Mechanistic Insight: In IR spectroscopy, the C=O stretching frequency of the cyclobutanone is expected to be significantly higher (1780-1800 cm⁻¹) than that of a typical acyclic ketone (~1715 cm⁻¹).[3] This is a direct consequence of the increased s-character in the C-C bonds of the strained ring, which strengthens the exocyclic C=O double bond, requiring more energy to stretch.[3]

Experimental Determination Protocols

To ensure scientific rigor, computed or predicted data must be validated empirically. The following protocols describe standard procedures for characterizing the physical properties of this compound.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive analysis involves sequential, validated steps.

Caption: Workflow for the empirical characterization of a solid organic compound.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Objective: To determine the precise melting point and identify any other thermal transitions.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

-

-

Trustworthiness: This method is highly reproducible and provides more information than a simple melting point apparatus, including the detection of polymorphs or decomposition events.

Protocol 2: Spectroscopic Analysis via NMR

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton will be observable) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the presence of a quaternary carbon, a longer relaxation delay (5-10 seconds) may be necessary to ensure its quantitative observation.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

-

-

Self-Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the predicted structure. The number of unique signals in the ¹³C NMR should match the number of non-equivalent carbons.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are dictated by its unique combination of functional groups and a strained ring system. This guide has provided a detailed overview of its key identifiers, computed physicochemical parameters, and predicted spectroscopic features. Crucially, it also supplies the standardized, self-validating experimental protocols necessary for researchers to empirically verify these properties, ensuring data integrity and facilitating the compound's successful application in drug discovery and development.

References

-

PubChem. This compound | C7H10O3 | CID 276081. [Link]

-

PubChem. 2-Oxocyclobutanecarboxylic acid | C5H6O3 | CID 18942048. [Link]

- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

LookChem. Cas 23761-23-1,3-Oxocyclobutanecarboxylic acid. [Link]

-

Boston Molecules. 2, 2-dimethyl-3-oxocyclobutane-1-carboxylic acid, min 97%, 500 mg. [Link]

-

Al-Chemy. 23761-23-1 | 3-Oxocyclobutanecarboxylic acid. [Link]

- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

-

Thieme. 5. By Transformation of Other Cyclobutanes. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

MDPI. Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. [Link]

-

Semantic Scholar. Supporting Information Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives Experimental procedures and characte. [Link]

-

GitHub. textcreationpartnership/A63180. [Link]

Sources

An In-depth Technical Guide to 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, a pivotal building block in modern organic and medicinal chemistry. The document delineates its core molecular structure, physicochemical properties, and detailed spectroscopic signatures for unambiguous identification. We explore established and novel synthetic methodologies, offering mechanistic insights into the formation of its strained four-membered ring. Furthermore, this guide discusses the compound's key chemical reactions and its strategic applications in the synthesis of complex molecular architectures, particularly within drug development programs. Detailed experimental protocols, data analysis, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.

Introduction and Strategic Importance

This compound (CAS No. 3183-43-5) is a highly functionalized cyclobutane derivative that has gained significant attention as a versatile synthetic intermediate.[1][2] Its structure, featuring a sterically hindered ketone and a carboxylic acid on a strained four-membered ring, offers a unique combination of reactive sites.[2] This distinct arrangement allows for a variety of chemical transformations, making it a valuable precursor for creating complex molecules.[2]

In the pharmaceutical industry, cyclobutane rings are increasingly incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties. This compound serves as a key starting material for Active Pharmaceutical Ingredients (APIs), including kinase inhibitors, thrombin inhibitors, and various anticancer agents.[1][3] Its utility as a "protein degrader building block" further underscores its importance in developing novel therapeutic modalities.[4] This guide aims to provide an in-depth, practical understanding of this molecule to facilitate its application in advanced chemical research.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its strained four-membered carbocyclic ring. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which influences the reactivity of the adjacent ketone at C3 and the carboxylic acid at C1.

Key Structural and Physical Data:

| Property | Value | Source |

| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | PubChem[5] |

| CAS Number | 3183-43-5 | ChemicalBook[6] |

| Molecular Formula | C₇H₁₀O₃ | PubChem[5] |

| Molecular Weight | 142.15 g/mol | PubChem[5] |

| Appearance | Typically a white solid | --- |

| Purity (Typical) | ≥97% | AA BLOCKS[4] |

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (ketone and carboxylic acid oxygens) dictates its solubility and crystal packing. The strained ring system also results in higher bond energies and unique reactivity compared to acyclic or larger ring analogues.

Spectroscopic Characterization for Compound Verification

Accurate identification of this compound is paramount. The following spectroscopic data serve as a reference for its characterization.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong carbonyl (C=O) stretching absorptions.

-

Carboxylic Acid C=O Stretch: Expected in the range of 1700-1725 cm⁻¹.

-

Ketone C=O Stretch: The ring strain typically shifts the ketone's carbonyl stretch to a higher frequency, often appearing around 1780-1815 cm⁻¹.[7]

-

O-H Stretch: A broad absorption from the carboxylic acid's hydroxyl group is expected between 2500-3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation.

-

¹H NMR: The spectrum will show a complex pattern for the diastereotopic methylene protons on the cyclobutane ring and the methine proton adjacent to the carboxyl group. The gem-dimethyl groups will appear as two distinct singlets due to the chiral center at C1. A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically downfield (>10 ppm).[8]

-

¹³C NMR: The carbon spectrum is characterized by signals for the two carbonyl carbons (ketone and carboxylic acid), which typically appear between 160-185 ppm and can often be weak.[7] Signals for the quaternary carbon, the methine, the methylene, and the two methyl carbons will also be present in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Electron Ionization (EI-MS): Will show the molecular ion peak (M⁺) at m/z = 142, along with characteristic fragmentation patterns resulting from the loss of CO, CO₂, and other fragments.

-

Electrospray Ionization (ESI-MS): In negative ion mode, it will show a prominent peak at m/z = 141 [M-H]⁻. In positive ion mode, a signal at 143 [M+H]⁺ may be observed.[8]

Synthesis Methodologies

The synthesis of cyclobutanone derivatives is a well-established but often challenging area of organic chemistry. The construction of the strained four-membered ring requires specific strategies to overcome unfavorable ring strain.

Cycloaddition Approach

One of the most common conceptual routes to cyclobutanes is through [2+2] cycloaddition reactions. For a molecule like this, a potential (though not widely documented for this specific target) route could involve the cycloaddition of a ketene with an appropriately substituted alkene.

Ring Formation via Intramolecular Cyclization

A more practical and widely cited method involves the cyclization of a linear precursor. A common industrial approach for the parent compound, 3-oxocyclobutanecarboxylic acid, involves the reaction of a malonic ester derivative with a 1,3-dihalogenated propane equivalent, followed by hydrolysis and decarboxylation.[9][10][11]

The synthesis of the 2,2-dimethyl derivative follows a similar logic, starting with dimethylmalonate or a related malonic ester.

Workflow: Synthesis via Malonic Ester Alkylation and Decarboxylation

Caption: Synthesis workflow for this compound.

Key Chemical Reactions and Mechanistic Insights

The molecule's two primary functional groups, the ketone and the carboxylic acid, can be manipulated selectively or simultaneously.

Reactions at the Carboxylic Acid

The carboxylic acid function can undergo standard transformations:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

-

Amide Coupling: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride, or using coupling reagents like TBTU) followed by reaction with an amine forms an amide.[12] This is a crucial step for incorporating the cyclobutane scaffold into larger molecules in drug discovery.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol. This reaction will also typically reduce the ketone.

Reactions at the Ketone

The ketone is susceptible to nucleophilic attack:

-

Reduction: Selective reducing agents like sodium borohydride (NaBH₄) can reduce the ketone to a secondary alcohol, typically leaving the carboxylic acid intact.

-

Wittig Reaction: Reaction with a phosphonium ylide can convert the ketone into an alkene (a methylenecyclobutane derivative).

-

Grignard/Organolithium Addition: Addition of organometallic reagents will form a tertiary alcohol.

The steric hindrance from the adjacent gem-dimethyl group can significantly slow the rate of nucleophilic attack on the ketone carbonyl, a factor that must be considered in reaction design.[13]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block.[4]

-

Pharmaceutical Intermediates: It is a precursor for synthesizing complex APIs. The cyclobutane moiety can act as a rigid scaffold to orient other functional groups in three-dimensional space, enhancing binding to biological targets. It is used in the synthesis of inhibitors for enzymes such as Janus kinases (JAK) and cholesteryl ester transfer protein (CETP).[1]

-

Scaffold for Combinatorial Chemistry: The molecule's two distinct functional handles allow for sequential or orthogonal derivatization, making it an ideal core for building libraries of related compounds for high-throughput screening.

-

Advanced Materials: Functionalized cyclobutane derivatives have been explored for their potential use in creating novel polymers and organic materials.[1]

Experimental Protocol: Synthesis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

This protocol details the esterification of the title compound, a common subsequent step in a synthetic workflow.

Objective: To convert this compound to its methyl ester derivative.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (20 volumes)

-

Sulfuric acid (H₂SO₄), concentrated (0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

-

Reagent Addition: Add anhydrous methanol to the flask. Stir until the solid is fully dissolved.

-

Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Work-up - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Safety and Handling

-

General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Acid/Base Handling: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a chemical fume hood. Neutralization steps can be exothermic and may release CO₂ gas; perform them slowly and with caution.

-

Flammability: Organic solvents like methanol and ethyl acetate are flammable. Keep away from ignition sources.

-

Toxicity: While specific toxicity data for this compound is limited, it should be handled as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.[14]

References

- (Time d

- Cymit Química S.L. CAS 54932-74-0: 5-bromo-1,1,1-trifluoropentane. Cymit Química. (No URL provided in search result).

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

- Benchchem. A Technical Guide to 5-Chloro-2-(propan-2-yl)aniline: Synthesis, Properties, and Applications. Benchchem. (No URL provided in search result).

- Apollo Scientific. SAFETY DATA SHEET. Apollo Scientific. (No URL provided in search result).

- Guidechem. 1,1,1-Trifluoropentane 406-82-6 wiki. Guidechem. (No URL provided in search result).

- Patsnap. Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka. (No URL provided in search result).

- AA BLOCKS. 2, 2-dimethyl-3-oxocyclobutane-1-carboxylic acid, min 97%, 500 mg. AA BLOCKS. (No URL provided in search result).

- BLD Pharm. 23761-23-1|3-Oxocyclobutanecarboxylic acid. BLD Pharm. (No URL provided in search result).

- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.

- ChemAdvisors. Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. ChemAdvisors. (No URL provided in search result).

- ResearchGate. ChemInform Abstract: Reaction of 2,2,4,4-Tetramethyl-3-thioxocyclobutanone with Dimethyl Diazomalonate Catalyzed by Rh2(OAc)4.

- Guidechem. 3-Oxocyclobutanecarboxylic acid 23761-23-1. Guidechem. (No URL provided in search result).

- Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.

- Asian Journal of Chemistry. (No specific title or URL provided in search result).

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.

- European Patent Office. EP 3737470 B1 - 3-PHENYL-4-HEXYNOIC ACID DERIVATIVES AS GPR40 AGONISTS. EPO. (No URL provided in search result).

- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. (No URL provided in search result).

- Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. ACS Publications. (No URL provided in search result).

- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.

- Benchchem. Application Notes and Protocols: Synthesis of Heterocyclic Derivatives from 2,2-Dimethyl-4-oxopentanenitrile. Benchchem. (No URL provided in search result).

- MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. (No URL provided in search result).

- ChemicalBook. (r)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester(52373-72-5) 1 h nmr. ChemicalBook. (No URL provided in search result).

- Atmospheric Chemistry and Physics. Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. ACP. (No URL provided in search result).

- ResearchGate. Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic.

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C7H10O3 | CID 276081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3183-43-5 [chemicalbook.com]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 11. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 12. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid (CAS: 3183-43-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Scaffold

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid, identified by its CAS number 3183-43-5, is a functionally rich building block of significant interest in modern organic synthesis and medicinal chemistry.[1][2] Its compact, rigid cyclobutane core, decorated with a ketone, a carboxylic acid, and a gem-dimethyl group, offers a unique three-dimensional architecture. This structure is increasingly sought after in drug discovery for its ability to serve as a non-classical bioisostere, imparting desirable pharmacokinetic properties such as metabolic stability and controlled spatial orientation of substituents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization from the perspective of a senior application scientist.

Physicochemical and Structural Characteristics

The inherent functionalities of this compound dictate its reactivity and utility. The ketone and carboxylic acid groups provide orthogonal handles for a variety of chemical transformations, while the gem-dimethyl group offers steric hindrance that can strategically influence reaction outcomes and prevent metabolic degradation at the C2 position.

| Property | Value | Source |

| CAS Number | 3183-43-5 | [1][2] |

| Molecular Formula | C₇H₁₀O₃ | [1][3] |

| Molecular Weight | 142.15 g/mol | [1][3] |

| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | [1][2] |

| Synonyms | 2,2-Dimethyl-3-oxo-cyclobutanecarboxylic acid | [1] |

| Purity | Typically ≥97% | [2][3] |

| Appearance | White to off-white solid/powder | [4] |

| Storage | Room temperature | [3] |

Synthesis Methodology: A Mechanistic Perspective

While multiple synthetic routes to cyclobutane cores exist, a common and illustrative pathway to the related 3-oxocyclobutanecarboxylic acid involves a cyclization followed by hydrolysis and decarboxylation.[5][6] The synthesis of the 2,2-dimethyl derivative would necessitate the use of a correspondingly substituted starting material. The logic behind this multi-step process is to first construct the challenging four-membered ring and then unmask the required functional groups.

A plausible synthetic approach, adapted from established methods for similar structures, involves the reaction of a dimethyl-substituted malonate derivative with a suitable dielectrophile, followed by acidic workup to hydrolyze ester and protecting groups, leading to concomitant decarboxylation.[5][7]

Caption: Role of the title compound in the drug discovery pipeline.

Analytical Characterization: A Self-Validating System

Robust analytical methods are essential to confirm the identity, purity, and stability of key intermediates like this compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control. [8][9]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed.

Protocol: Purity Determination by RP-HPLC

-

System Preparation: Use an HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile or methanol). Filter and degas the solvents. [8]3. Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run a gradient method, typically increasing the percentage of the organic solvent over time, to elute the main compound and any impurities.

-

Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 210 nm, where the carbonyl group absorbs). The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Spectroscopic Confirmation (NMR and MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic signals for the methyl groups and the protons on the cyclobutane ring, while the carbon NMR will confirm the presence of the carbonyl, carboxyl, and quaternary carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. [10]Techniques like electrospray ionization (ESI) would typically show a peak corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Caption: Workflow for analytical quality control of the compound.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust, fumes, or vapors. [2]

Conclusion

This compound (CAS 3183-43-5) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique, constrained scaffold provides a robust platform for developing next-generation therapeutics with potentially improved efficacy and pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for its effective application in the demanding field of drug development.

References

Sources

- 1. This compound | C7H10O3 | CID 276081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 3183-43-5 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

1H NMR spectrum of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. As a Senior Application Scientist, this document moves beyond a simple spectral prediction to offer a foundational understanding of the complex factors governing the chemical shifts and coupling constants within this strained, substituted cyclobutane system. We will explore the influence of ring puckering, magnetic anisotropy of the carbonyl group, and the diastereotopic nature of specific protons and methyl groups. This guide is intended for researchers and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation of complex small molecules. It includes a detailed, field-proven experimental protocol for data acquisition and processing, ensuring the generation of high-quality, reproducible spectra.

Foundational Principles: The Unique NMR Landscape of Cyclobutanes

The interpretation of NMR spectra for cyclobutane derivatives is notoriously complex compared to their acyclic or larger-ring counterparts. The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations to alleviate significant torsional strain.[1] This conformational flexibility is the primary determinant of the molecule's NMR characteristics.

-

Ring Puckering and Dihedral Angles: The puckered conformation results in protons occupying pseudo-axial and pseudo-equatorial positions. This dynamic flexing leads to time-averaged dihedral angles between vicinal protons that can be difficult to predict without computational modeling. Consequently, vicinal coupling constants (³J) in cyclobutanes are highly variable, with reported values for cis and trans couplings ranging from 4.6–11.5 Hz and 2.0–10.7 Hz, respectively.[2]

-

Magnetic Anisotropy: The carbonyl (C=O) group within the ring introduces a powerful local magnetic field. This magnetic anisotropy creates distinct shielding (upfield shift) and deshielding (downfield shift) cones in its vicinity.[3][4][5][6] Protons situated in the plane of the carbonyl group are deshielded, while those above or below the plane can be shielded. The precise positioning of the ring protons relative to this anisotropic field significantly influences their chemical shifts.

-

Long-Range Coupling: Four-bond coupling (⁴J), often termed "W-coupling" or across-the-ring coupling, is frequently observed in rigid cyclic systems like cyclobutanes where the interacting protons form a "W" shaped pathway.[2][7][8] The presence of such coupling can provide valuable structural information but also adds complexity to the splitting patterns.

Detailed Spectral Analysis of this compound

The structure of this compound possesses several key features that dictate its ¹H NMR spectrum: a chiral center at C1, a quaternary carbon at C2 with geminal methyl groups, a ketone at C3, and a methylene group at C4. The presence of the stereocenter at C1 renders the two methyl groups at C2 and the two methylene protons at C4 chemically non-equivalent (diastereotopic).

Predicted ¹H NMR Spectral Parameters

The following table summarizes the anticipated signals for this compound. The rationale for these predictions is detailed in the subsequent section.

| Proton Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Influences |

| -COOH | 1H | 10.0 - 12.0 | Broad Singlet (br s) | Highly deshielded, acidic proton. Subject to hydrogen bonding and rapid chemical exchange.[9][10][11][12] |

| H-1 (-CH) | 1H | ~3.5 - 4.0 | Doublet of Doublets (dd) | Deshielded by α-COOH and β-C=O groups. Coupled to two diastereotopic H-4 protons. |

| H-4a, H-4b (-CH₂) | 2H | ~2.8 - 3.4 | Two Doublets of Doublets (2 x dd) | Diastereotopic protons α to the C=O group. Geminally coupled to each other and vicinally coupled to H-1. |

| -CH₃ (Methyl A) | 3H | ~1.3 - 1.5 | Singlet (s) | Diastereotopic methyl groups due to adjacent C1 stereocenter. Shielded relative to protons on the ring. |

| -CH₃ (Methyl B) | 3H | ~1.2 - 1.4 | Singlet (s) | Diastereotopic with Methyl A, expected to have a slightly different chemical shift. |

Causality Behind Spectral Predictions

-

Carboxylic Acid Proton (-COOH): This proton exhibits a characteristic broad signal in a very downfield region (10-12 ppm).[12][13] Its breadth is a result of rapid exchange with trace amounts of water or other acidic protons in the sample, which averages its spin state. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[9][11]

-

Methine Proton (H-1): This proton is positioned alpha to a carboxylic acid and beta to a ketone. While protons alpha to a carboxylic acid typically appear around 2.0-2.5 ppm[9][11], the additional deshielding effect from the β-carbonyl group and its location on a strained ring will shift it significantly further downfield. It is coupled to the two non-equivalent protons at C-4, resulting in a doublet of doublets splitting pattern.

-

Methylene Protons (H-4a, H-4b): These protons are alpha to the electron-withdrawing carbonyl group, placing them in the expected 2.8-3.4 ppm range. Because of the chiral center at C-1, the local electronic environments of H-4a and H-4b are different, making them diastereotopic. Consequently, they have distinct chemical shifts. They will exhibit mutual geminal coupling (²J) and separate vicinal couplings (³J) to the H-1 proton. This results in two distinct doublet of doublets signals, one for each proton.

-

Geminal Methyl Protons (-C(CH₃)₂): Similar to the C-4 protons, the two methyl groups at C-2 are rendered diastereotopic by the adjacent C-1 stereocenter. Therefore, they are expected to appear as two distinct singlets, as there are no adjacent protons for them to couple with. Their chemical shifts will be influenced by their spatial orientation relative to the anisotropic cone of the C-3 carbonyl group.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

This protocol describes a self-validating system for obtaining a high-quality, interpretable ¹H NMR spectrum. Trustworthiness in NMR data begins with meticulous sample preparation and systematic data acquisition.

Sample Preparation

-

Analyte Quantity: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[14]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ can be used, but be aware that the residual water peak in DMSO will be more prominent. The use of deuterated solvents is critical to avoid large solvent signals in the spectrum and to provide the deuterium signal for the spectrometer's lock system.[15]

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution must be completely homogeneous.[16]

-

Filtration: To remove any particulate matter which can severely degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

-

Internal Standard: Although the residual solvent peak can be used for referencing, for precise work, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Labeling: Clearly label the NMR tube with the sample identity.

Data Acquisition

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical lineshapes.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse (zg30) experiment is typically sufficient.

-

Spectral Width (SW): Set a spectral width of approximately 15 ppm to ensure all signals, from TMS to the carboxylic acid proton, are captured.

-

Acquisition Time (AT): Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for qualitative analysis.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier transform.[17][18]

-

Apodization (Window Function): Apply an exponential multiplication function (e.g., with a line broadening factor of 0.3 Hz) to the FID before Fourier transformation. This improves the signal-to-noise ratio at the cost of a slight decrease in resolution.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).[19][20]

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.[19][20]

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons contributing to each signal.

Visualization of Key NMR Interactions

To visually summarize the connectivity and through-bond relationships, a diagram illustrating the key spin-spin couplings is invaluable.

Caption: Key ¹H-¹H J-couplings in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, but its interpretation requires a nuanced understanding of the interplay between stereochemistry, ring strain, and the electronic effects of its functional groups. The key diagnostic features are the diastereotopic signals for the gem-dimethyl groups and the C-4 methylene protons, which arise from the chiral center at C-1. The complex splitting patterns of the ring protons (H-1, H-4a, and H-4b) provide definitive evidence of their connectivity. By employing the rigorous experimental protocol outlined in this guide, researchers can confidently acquire and interpret the high-resolution spectrum needed for the unambiguous structural verification of this and similarly complex molecules. For absolute confirmation of assignments, 2D NMR experiments such as COSY and HSQC would be the logical next step.

References

- Vertex AI Search. (n.d.). NMR Sample Preparation.

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- Vertex AI Search. (n.d.). NMR Data Processing.

- SpringerLink. (2006). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives.

- BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.

- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- ResearchGate. (n.d.). NMR studies of 19F chemical shifts and coupling constants in cyclobutane derivatives.

- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.

- PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- PubMed. (n.d.). An NMR shielding model for protons above the plane of a carbonyl group.

- NMR Spectroscopy. (n.d.). NMR Sample Preparation.

- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.

- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry Blog. (n.d.). Carboxylic acid NMR.

- Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.

- Modgraph. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.

- ResearchGate. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Request PDF.

- ResearchGate. (n.d.). NMR Data Processing.

- YouTube. (2025). How Do You Process NMR Data? - Chemistry For Everyone.

- Arkat USA. (n.d.). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Long range coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An NMR shielding model for protons above the plane of a carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Illustrated Glossary of Organic Chemistry - Long range coupling [chem.ucla.edu]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 18. youtube.com [youtube.com]

- 19. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 20. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

13C NMR analysis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

Introduction

This compound is a substituted cyclobutane derivative of significant interest as a versatile building block in organic synthesis. Its rigid, strained four-membered ring, combined with the orthogonal reactivity of its ketone and carboxylic acid functionalities, makes it a valuable precursor for complex molecular architectures in pharmaceutical and materials science research. Unambiguous structural characterization is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive, non-destructive method for confirming the carbon skeleton and the chemical environment of each atom.

This guide provides a comprehensive, field-proven approach to the ¹³C NMR analysis of this molecule. We will move from a foundational, first-principles prediction of the spectrum to a detailed experimental protocol and interpretation strategy. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality ¹³C NMR data for small, functionalized cyclic molecules.

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is essential for spectral assignment. The structure and IUPAC-recommended numbering for this compound are presented below.

Figure 2: Logical workflow for ¹³C NMR spectral assignment using DEPT.

Step-by-Step Assignment:

-

Count the Signals: Confirm the presence of six distinct peaks in the broadband spectrum.

-

Identify Quaternary Carbons: The signals for the ketone (C3, ~200-210 ppm), carboxylic acid (C1, ~175-182 ppm), and the gem-dimethyl carbon (C2, ~45-55 ppm) will be present in the broadband spectrum but absent from both DEPT spectra. Their chemical shifts are highly diagnostic for initial identification.

-

Assign the Methylene (CH₂) Carbon: The DEPT-135 spectrum will show one negative peak. This signal corresponds directly to the C4 methylene carbon.

-

Assign the Methine (CH) Carbon: The DEPT-90 spectrum will show one positive peak, which is the C5 methine carbon. This signal will also be positive in the DEPT-135 spectrum.

-

Assign the Methyl (CH₃) Carbons: In the DEPT-135 spectrum, subtract the known CH peak (from DEPT-90). The remaining positive peak corresponds to the equivalent C6 and C7 methyl carbons.

By following this workflow, each carbon atom in this compound can be assigned with a high degree of confidence, validating the molecular structure.

References

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

-

University of Manitoba. (n.d.). 13 Carbon NMR. [Link]

-

University of Cambridge. (n.d.). 13C NMR Spectroscopy. [Link]

-

Crescenzi, O., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

-

Batchelor, J. G., et al. (1975). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society. [Link]

-

Crescenzi, O., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts of the quaternary carbon bearing the OOH and.... [Link]

-

Hoffbauer, M., et al. (2020). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. (n.d.). Assignment of Carbon-13 NMR Signals. [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

Golotvin, S., et al. (2006). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. [Link]

-

University of Missouri-St. Louis. (2020). Optimized Default 13C Parameters. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

-

YouTube. (2017). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. [Link]

-

Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link]

-

SpectraBase. (n.d.). Cyclobutene - Optional[13C NMR] - Chemical Shifts. [Link]

-

I.R.I.S. (n.d.). Sample preparation for NMR analysis. [Link]

-

Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

American Chemical Society. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

Introduction: Navigating the Analytical Complexity of a Unique Moiety

An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Dimethyl-3-oxocyclobutanecarboxylic Acid

In the landscape of modern drug discovery and chemical synthesis, molecules possessing strained ring systems and multiple functional groups present unique analytical challenges. This compound (DMOCA) is a prime example of such a compound. Its structure, featuring a four-membered cyclobutane ring, a ketone, and a carboxylic acid, makes it a valuable building block in organic synthesis.[1] However, these same features dictate a nuanced approach to its characterization and quantification by mass spectrometry. The inherent ring strain can lead to complex fragmentation patterns, while the polarity imparted by the carboxylic acid and ketone groups influences chromatographic behavior and ionization efficiency.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of DMOCA. We will move beyond rote protocols to explore the underlying principles that govern method development, from initial sample handling to the final interpretation of mass spectra. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies for this and structurally related compounds.

Physicochemical Characteristics of the Analyte

A successful analytical method is built upon a fundamental understanding of the analyte's properties. These characteristics directly inform decisions regarding sample preparation, chromatography, and ionization source selection.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | [2][3] |

| Molecular Weight | 142.15 g/mol | [2][3] |

| IUPAC Name | 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | [2] |

| Structure | A cyclobutane ring with a carboxylic acid at C1, two methyl groups at C2, and a ketone at C3. | [1][2] |

The presence of both a hydrogen-bond donor (the carboxylic acid -OH) and multiple hydrogen-bond acceptors (the carbonyls and the acid -OH) suggests high polarity. This polarity is a critical factor in designing the chromatographic separation strategy.

Strategic Approaches to Ionization and Separation

The dual functionality of DMOCA (ketone and carboxylic acid) allows for flexibility in the choice of analytical platforms. The two primary strategies are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection is contingent on the analytical objective, sample matrix, and required sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Platform for Polar Analytes

For polar, non-volatile compounds like DMOCA, LC-MS is often the most direct and effective approach. It circumvents the need for derivatization, which can introduce variability and additional sample preparation steps.

Ionization: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules.[4] For DMOCA, ESI in negative ion mode is the logical choice. The carboxylic acid moiety readily deprotonates in solution to form a stable carboxylate anion, yielding a prominent [M-H]⁻ ion at m/z 141.1.[5] This process is highly efficient and typically results in a simple spectrum dominated by the deprotonated molecule, providing clear molecular weight information.[4]

Chromatographic Separation: Taming a Polar Molecule

The high polarity of DMOCA presents a challenge for traditional reversed-phase (RP) chromatography, where it may exhibit poor retention and elute near the solvent front with other matrix components.[6][7] To achieve robust and reproducible separation, two primary strategies are recommended:

-

Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange characteristics, such as an Atlantis PREMIER BEH C18 AX Column, are exceptionally effective.[7][8] This approach provides multiple retention mechanisms, significantly improving the retention and peak shape of polar acidic compounds.[8]

-

Ion Exclusion Chromatography (IEC): IEC is another powerful technique for separating organic acids.[6][9] It utilizes a cation-exchange resin in the H⁺ form to separate analytes based on their pKa, offering an alternative selectivity to RP or mixed-mode phases.[9]

The following diagram illustrates a typical LC-MS workflow for DMOCA analysis.

Caption: High-level workflow for LC-MS/MS analysis of DMOCA.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach Requiring Derivatization

GC-MS is a powerful technique renowned for its high chromatographic resolution.[10] However, its application is generally limited to volatile and thermally stable compounds.[11] The carboxylic acid group of DMOCA makes it non-volatile and prone to thermal degradation in the hot GC injection port. Therefore, a chemical derivatization step is mandatory.

Derivatization: Enabling Volatility

The most common derivatization strategy for carboxylic acids is silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability. The ketone group generally does not react under these conditions.

Ionization: Electron Ionization (EI)

Following GC separation, Electron Ionization (EI) is the standard ionization method. EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV), leading to reproducible and structurally informative fragmentation patterns.[4] While the molecular ion (M⁺˙) of the TMS-derivatized DMOCA may be observed, extensive fragmentation is expected, providing a rich "fingerprint" for structural confirmation.[11]

Fragmentation Pathways: Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is essential for structural elucidation and for building highly selective quantitative methods using Multiple Reaction Monitoring (MRM). The fragmentation of DMOCA is dictated by its key structural features: the carboxylic acid, the ketone, and the strained cyclobutane ring.

ESI-MS/MS Fragmentation of the [M-H]⁻ Ion

Collision-Induced Dissociation (CID) of the deprotonated molecule (m/z 141.1) is expected to proceed through charge-remote fragmentation pathways.

Predicted Key Fragmentations:

-

Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylate ions, leading to a prominent fragment at m/z 97.1 . This is often the base peak in the product ion spectrum.

-

Loss of H₂O (18 Da): While less common for carboxylates than for protonated molecules, neutral loss of water can occur, yielding a fragment at m/z 123.1 .

-

Ring Cleavage: The strained four-membered ring is susceptible to cleavage. A retro-2+2 cycloaddition-type fragmentation could lead to the loss of ketene (CH₂=C=O, 42 Da) from the m/z 97 fragment, resulting in an ion at m/z 55.1 .

Caption: Predicted ESI-MS/MS fragmentation of DMOCA [M-H]⁻.

EI Fragmentation of TMS-Derivatized DMOCA

The fragmentation of the TMS-derivatized molecule (MW = 214.3 g/mol ) will be more complex. The molecular ion (M⁺˙) at m/z 214 is expected.

Predicted Key Fragmentations:

-

Loss of a Methyl Group (15 Da): A characteristic fragmentation of TMS derivatives and gem-dimethyl groups, leading to a strong ion at m/z 199 ([M-15]⁺). This is often a very stable ion.

-

Loss of the Carboxy-TMS Group (117 Da): Cleavage of the bond adjacent to the ring can result in the loss of the •COOTMS radical, yielding an ion corresponding to the cyclobutyl ring at m/z 97 .

-

Ring Cleavage Products: Fragmentation of the cyclobutane ring itself is expected.[12] Common losses include ethylene (28 Da) and propene (42 Da), leading to a series of smaller fragment ions. For instance, cleavage of the ring could produce an ion at m/z 83 , corresponding to the dimethylketene radical cation.

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust starting points. As a Senior Application Scientist, I stress that all methods must be systematically optimized and validated for the specific instrumentation and sample matrix in your laboratory.

Protocol 1: LC-MS/MS Analysis of DMOCA in Plasma

This protocol is designed for sensitive quantification using MRM.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of DMOCA).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (98% Water/2% Acetonitrile w/ 0.1% Formic Acid).

-

-

Chromatographic Conditions:

-

Column: Waters Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm.[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 2% B (0-1 min), 2-95% B (1-6 min), 95% B (6-7 min), 95-2% B (7-7.1 min), 2% B (7.1-10 min).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions (Negative ESI):

-

Capillary Voltage: -2.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 450°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

MRM Transitions (Example):

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| DMOCA (Quantifier) | 141.1 | 97.1 | 50 | 25 | 12 |

| DMOCA (Qualifier) | 141.1 | 55.1 | 50 | 25 | 20 |

Protocol 2: GC-MS Analysis of DMOCA in a Reaction Mixture

This protocol is designed for identification and semi-quantitative analysis.

-

Sample Preparation (Derivatization):

-

Take an aliquot of the reaction mixture (e.g., 50 µL) and evaporate the solvent under nitrogen.

-

Add 50 µL of Pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool to room temperature before injection.

-

-

Chromatographic Conditions:

-

Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (e.g., 20:1).

-

Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

-

-

Mass Spectrometer Conditions (EI):

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Scan Range: m/z 40-350.

-

Trustworthiness and Validation: Ensuring Data Integrity

A protocol is only as reliable as its validation. For quantitative applications (LC-MS/MS), a self-validating system requires:

-

Linearity: A calibration curve with an R² > 0.99 should be established.[13]

-

Accuracy & Precision: Quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value, with a coefficient of variation (CV) ≤ 15%.[13]

-

Selectivity: Blank matrix samples should be free of interfering peaks at the retention time of the analyte. The ratio of quantifier to qualifier ions must remain constant across all samples.

-

Recovery: Extraction efficiency should be consistent and reproducible.[13]

Conclusion

The mass spectrometric analysis of this compound is a solvable, albeit complex, challenge. A thorough understanding of the analyte's physicochemical properties is paramount to selecting the appropriate analytical strategy. For direct, high-throughput quantification, LC-MS/MS in negative ESI mode, coupled with mixed-mode chromatography, offers a robust and sensitive solution. For high-resolution separation and structural confirmation where derivatization is permissible, GC-MS with EI provides a wealth of fragmentation data. The key to success lies not in rigidly applying a pre-set template, but in understanding the causal relationships between molecular structure, instrumental parameters, and the resulting data. By following the principles and protocols outlined in this guide, researchers can develop and validate reliable methods for the characterization of this important chemical entity.

References

-

Bansal, S., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. Available at: [Link]

-

Agilent Technologies, Inc. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. Available at: [Link]

-

Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Application Note. Available at: [Link]

-

Conrow, K. (1967). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry. Available at: [Link]

-

Ma, S., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites. Available at: [Link]

-

Waters Corporation. (n.d.). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. Application Note. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 276081, this compound. PubChem. Available at: [Link]

-

Middleditch, B. S. (1971). Applications of Gas Chromatography - Mass Spectrometry to Organic Chemistry. University of Glasgow. Available at: [Link]

-

Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Van de Weghe, P. (2015). An Education in ESI. The Analytical Scientist. Available at: [Link]

-

Ohtani, H., & Tsuge, S. (1990). Characterization of ketone resins by pyrolysis/gas chromatography/mass spectrometry. Analytical Chemistry. Available at: [Link]

-

Smith, R. M. (2009). Chapter 2: Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach, Second Edition. Available at: [Link]

-

Splinter, D. E., & St. Louis, R. H. (1975). Illustrating Gas Chromatography and Mass Spectrometry. Journal of Chemical Education. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

-

LookChem. (n.d.). 3-Oxocyclobutanecarboxylic acid. Available at: [Link]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Available at: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Available at: [Link]

-

Ghanty, T. K., & Ghosh, S. K. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Spectroscopy. Available at: [Link]

-

Wang, Z., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

Chem Ed. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H10O3 | CID 276081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theanalyticalscientist.com [theanalyticalscientist.com]

- 6. agilent.com [agilent.com]

- 7. lcms.cz [lcms.cz]

- 8. waters.com [waters.com]

- 9. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. whitman.edu [whitman.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols, ensuring both scientific rigor and practical applicability.

Introduction: Unveiling the Vibrational Signature of a Strained Keto-Acid

This compound is a fascinating molecule that presents a unique confluence of chemical functionalities within a strained ring system. Its structure, featuring a carboxylic acid, a ketone, and a gem-dimethyl substituted cyclobutane ring, gives rise to a complex and informative infrared spectrum. Infrared spectroscopy serves as a powerful, non-destructive technique to confirm the presence of these key functional groups and to probe the intramolecular and intermolecular interactions that define the molecule's chemical behavior.[1]

The analysis of this compound's IR spectrum is non-trivial. The vibrational frequencies of the carbonyl groups are influenced by the inherent ring strain of the cyclobutane moiety. Furthermore, the carboxylic acid group's propensity for strong hydrogen bonding significantly impacts the hydroxyl group's vibrational signature.[2][3][4][5] A thorough understanding of these effects is paramount for accurate spectral interpretation.

This guide will first delve into a theoretical analysis of the expected vibrational modes, followed by detailed, field-proven experimental protocols for sample preparation and spectral acquisition. Finally, it will provide insights into spectral interpretation, ensuring that the described methodologies form a self-validating system for reliable and reproducible results.

Theoretical Analysis of the Infrared Spectrum

The infrared spectrum of this compound is dominated by the vibrational modes of its carboxylic acid and ketone functionalities, with notable shifts induced by the cyclobutane ring. The presence of strong intermolecular hydrogen bonding, typical for carboxylic acids in the solid state, leads to the formation of centrosymmetric dimers, which profoundly influences the spectrum.[3][4]

Diagram: Molecular Structure and Key Functional Groups

Caption: Key functional groups of this compound.

A summary of the predicted vibrational frequencies for the key functional groups is presented in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity & Characteristics |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong |

| C-H Stretch | Methyl (CH₃) & Methylene (CH₂) | 2850 - 3000 | Medium to Strong, Sharp |

| C=O Stretch | Ketone (Cyclobutanone) | ~1785 | Strong, Sharp |

| C=O Stretch | Carboxylic Acid (Dimer) | ~1710 | Strong, Sharp |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong, Broad |

| O-H Bend | Carboxylic Acid | 1395 - 1440 & 910 - 950 | Medium, Broad |

In-depth Analysis of Key Vibrational Regions:

-

The O-H Stretching Region (2500-3300 cm⁻¹): The most characteristic feature of a carboxylic acid IR spectrum is the extremely broad and intense absorption band for the O-H stretching vibration.[3][5] This broadening is a direct consequence of the strong intermolecular hydrogen bonding that leads to the formation of dimers. The broadness arises from the wide distribution of hydrogen bond strengths within the sample matrix.[1] This band will likely overlap with the sharper C-H stretching vibrations.

-

The C-H Stretching Region (2850-3000 cm⁻¹): Sharp peaks in this region are expected from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the cyclobutane ring and the gem-dimethyl substituents. These peaks will appear superimposed on the broad O-H stretch.[6]

-